![molecular formula C11H15N3O2 B14313141 3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]- CAS No. 116229-33-5](/img/structure/B14313141.png)
3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2-aminonicotinic acid with isopropylamine, followed by acylation with an appropriate acid chloride or anhydride to form the amide bond . The detailed reaction conditions and purification methods can vary depending on the specific protocol used.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization. Researchers and pharmaceutical companies may explore alternative routes for large-scale production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of the compound.
Substitution: Substitution reactions at the pyridine ring or amide nitrogen are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed mechanistic studies are essential to identify intermediates and final products.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.
Pharmacology: Investigating its potential as a drug candidate.
Biochemical Studies: Understanding its interactions with biological macromolecules.
Fine Chemicals: Used in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting metabolic pathways or signaling cascades. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Properties
CAS No. |
116229-33-5 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[2-oxo-2-(propan-2-ylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-8(2)14-10(15)7-13-11(16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
LONANUXSHFJBEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)
![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
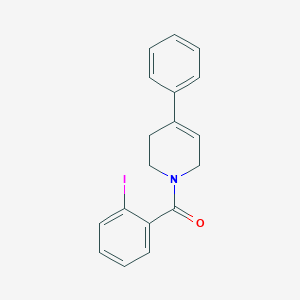
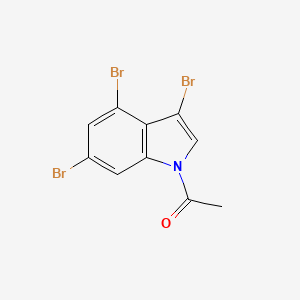

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
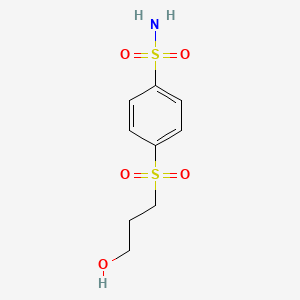

![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
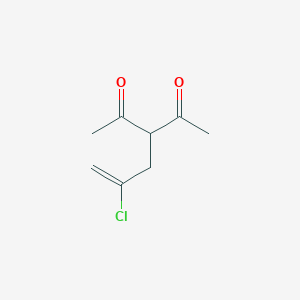
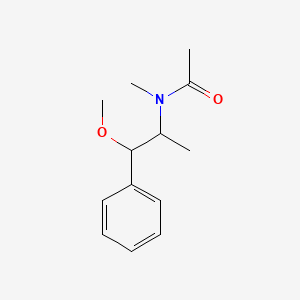
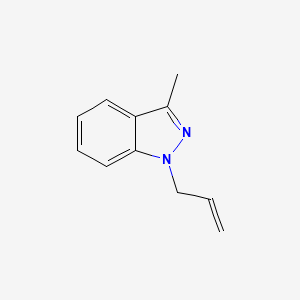
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
